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Compound of Interest

Compound Name: 1-Bromo-4,4-dimethylpentane

Cat. No.: B1339465 Get Quote

This guide provides a detailed analysis of the spectroscopic data for 1-bromo-4,4-
dimethylpentane, a primary alkyl halide. The presence of a bulky tert-butyl group significantly

influences its chemical environment and, consequently, its spectroscopic signatures. This

document is intended for researchers and professionals in the fields of chemistry and drug

development, offering a comprehensive summary of its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation
The following tables summarize the predicted and observed spectroscopic data for 1-bromo-
4,4-dimethylpentane.

Table 1: ¹H NMR Spectroscopic Data

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Integration

-CH₂-Br ~3.4 Triplet (t) 2H

-CH₂- ~1.8 Multiplet (m) 2H

-CH₂- ~1.3 Multiplet (m) 2H

-C(CH₃)₃ ~0.9 Singlet (s) 9H
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In ¹H NMR spectroscopy, the methylene protons adjacent to the electron-withdrawing bromine

atom are the most deshielded and thus appear at the highest chemical shift. The nine

equivalent protons of the tert-butyl group are expected to produce a sharp singlet at the most

upfield position.[1]

Table 2: ¹³C NMR Spectroscopic Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)

-CH₂-Br 30-40

-CH₂- 40-50

-CH₂- 20-30

-C(CH₃)₃ 30-35

-C(CH₃)₃ 25-30

Table 3: Infrared (IR) Absorption Data

Vibrational Mode
Predicted Wavenumber
(cm⁻¹)

Intensity

C-H Stretch (sp³) 2850 - 2960 Strong

C-H Bend 1365 - 1465 Medium

C-Br Stretch 515 - 690 Medium-Strong

The C-Br stretch for alkyl halides typically appears in the range of 690-515 cm⁻¹.[2][3] The C-H

wag of the –CH₂X group is expected between 1300-1150 cm⁻¹.[2][3]

Table 4: Mass Spectrometry (MS) Fragmentation Data
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m/z Proposed Fragment Notes

178/180 [C₇H₁₅Br]⁺•

Molecular ion peak (M⁺ and

M+2), reflecting the two stable

isotopes of bromine, ⁷⁹Br and

⁸¹Br, in nearly equal natural

abundance.[1][4]

121/123 [C₂H₄Br]⁺

57 [C(CH₃)₃]⁺

A prominent peak, often the

base peak, due to the stable

tert-butyl cation.[1]

43 [C₃H₇]⁺ Isopropyl cation.

41 [C₃H₅]⁺ Allyl cation.

High-resolution mass spectrometry (HRMS) can provide the precise molecular weight and

elemental formula. Electron ionization mass spectrometry leads to fragmentation, with common

pathways including the loss of the bromine radical and cleavage of the C3-C4 bond to form the

stable tert-butyl cation.[1]

Experimental Protocols
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for

elucidating molecular structure.[5][6] For 1-bromo-4,4-dimethylpentane, both ¹H and ¹³C NMR

spectra are typically acquired. The general procedure involves dissolving a small sample in a

deuterated solvent, such as chloroform-d (CDCl₃), and placing it in a strong, constant magnetic

field.[7] The sample is then irradiated with a short pulse of radiofrequency energy, and the

resulting signal is detected and transformed into a spectrum.[5] For ¹³C NMR, high-field pulse

technology with broad-band proton decoupling is commonly used to enhance signal strength.

[5]

Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups

within a molecule.[8] A sample of 1-bromo-4,4-dimethylpentane can be analyzed as a neat

liquid between two salt plates (e.g., NaCl or KBr) or dissolved in a solvent transparent in the IR
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region, such as carbon tetrachloride (CCl₄).[8] The sample is exposed to infrared radiation, and

the absorption of specific frequencies corresponding to molecular vibrations is measured.[9]

Mass Spectrometry (MS): Mass spectrometry (MS) provides information about the mass-to-

charge ratio of a molecule and its fragments.[10] For a volatile compound like 1-bromo-4,4-
dimethylpentane, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.

[11] The sample is injected into a gas chromatograph to separate it from any impurities before it

enters the mass spectrometer. In the ion source, molecules are typically ionized by electron

impact, causing them to fragment.[4] The resulting ions are then separated by a mass analyzer

and detected.[4][10]

Visualization
The following diagram illustrates the relationship between the chemical structure of 1-bromo-
4,4-dimethylpentane and the spectroscopic techniques used for its analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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